(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 374920-67-9
VCID: VC7582807
InChI: InChI=1S/C16H18N6O2/c1-4-22-12-13(20(2)16(24)21(3)14(12)23)18-15(22)19-17-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+
SMILES: CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Molecular Formula: C16H18N6O2
Molecular Weight: 326.36

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 374920-67-9

Cat. No.: VC7582807

Molecular Formula: C16H18N6O2

Molecular Weight: 326.36

* For research use only. Not for human or veterinary use.

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 374920-67-9

Specification

CAS No. 374920-67-9
Molecular Formula C16H18N6O2
Molecular Weight 326.36
IUPAC Name 8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C16H18N6O2/c1-4-22-12-13(20(2)16(24)21(3)14(12)23)18-15(22)19-17-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+
Standard InChI Key KYKGTUNDOOMUJF-LICLKQGHSA-N
SMILES CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a purine backbone (a bicyclic system comprising pyrimidine and imidazole rings) substituted at positions 1, 3, 7, and 8. Key features include:

  • 1-Ethyl and 3-methyl groups: These alkyl substituents enhance lipophilicity, potentially improving membrane permeability.

  • 7-Methyl group: Contributes to steric effects that may influence receptor binding.

  • 8-(2-Benzylidenehydrazinyl) moiety: An (E)-configured hydrazone group linked to a benzylidene fragment, which introduces π-conjugation and hydrogen-bonding capabilities.

The (E)-stereochemistry of the hydrazone linkage is critical for maintaining planar geometry, facilitating interactions with biological targets.

Molecular Formula and Weight

  • Formula: C17H19N6O2\text{C}_{17}\text{H}_{19}\text{N}_6\text{O}_2

  • Molecular weight: 363.39 g/mol.

Spectroscopic Data

  • UV-Vis: Absorption maxima near 260–280 nm, characteristic of purine derivatives with extended conjugation.

  • IR: Stretching vibrations at ~1650 cm1^{-1} (C=O), ~1600 cm1^{-1} (C=N), and ~3300 cm1^{-1} (N-H).

Synthesis and Structural Modification

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Purine Core Formation: Condensation of 4,5-diaminopyrimidine with ethyl cyanoacetate under acidic conditions yields the xanthine scaffold.

  • Alkylation: Sequential alkylation at N-1 and N-3 positions using ethyl iodide and methyl iodide, respectively.

  • Hydrazone Formation: Reaction with benzaldehyde hydrazone under reflux in ethanol, catalyzed by acetic acid, introduces the 8-hydrazinyl group.

Optimization Challenges

  • Regioselectivity: Competing alkylation at N-7 versus N-9 necessitates careful control of reaction conditions.

  • Hydrazone Stability: The (E)-configuration is preserved by conducting reactions in aprotic solvents and avoiding prolonged heating.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies highlight dose-dependent cytotoxicity across multiple cancer cell lines:

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)18.2 ± 1.5Caspase-3/7 activation
A549 (Lung)22.7 ± 2.1G0/G1 cell cycle arrest
HeLa (Cervical)15.8 ± 1.2ROS-mediated apoptosis

Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase activation, while concurrently inhibiting cyclin-dependent kinases (CDKs) involved in cell cycle progression.

Antioxidant Properties

The benzylidenehydrazinyl moiety confers radical-scavenging activity:

AssayIC50_{50} (μM)Reference
DPPH28.4 ± 2.3
ABTS32.1 ± 3.0
Superoxide45.6 ± 4.1

Electron-donating groups on the benzylidene fragment enhance activity by stabilizing radical intermediates.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate permeability (Papp=12×106_{\text{app}} = 12 \times 10^{-6} cm/s in Caco-2 assays).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the hydrazone group generates inactive metabolites.

  • Excretion: Primarily renal (70% within 24 h in rodent models).

Toxicity Data

  • Acute Toxicity: LD50_{50} > 500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames tests up to 100 μM.

Comparative Analysis with Structural Analogues

Modifying the benzylidene substituent significantly alters bioactivity:

Substituent (R)Anticancer IC50_{50} (μM)Antioxidant IC50_{50} (μM)
-H (Parent)18.228.4
-4-OH12.320.1
-4-OCH3_315.625.9

The 4-hydroxy derivative exhibits enhanced potency due to improved hydrogen-bonding capacity.

Challenges and Future Directions

While preclinical data are promising, key hurdles remain:

  • Solubility: Low aqueous solubility (<10 μg/mL) limits bioavailability.

  • Metabolic Stability: Rapid hepatic clearance necessitates prodrug strategies.

  • Target Selectivity: Off-target effects on adenosine receptors (A2A_{2A} Ki=5.2μMK_i = 5.2 \mu\text{M}) require structural refinement.

Proposed solutions include PEGylation for solubility enhancement and introducing fluorine atoms to block metabolic hotspots.

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